

# D-Iditol (CAS Number: 25878-23-3): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *D-Iditol*

Cat. No.: *B3030399*

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## Abstract

**D-Iditol** (CAS: 25878-23-3) is a naturally occurring sugar alcohol, or polyol, with emerging significance in various fields of scientific research. As a fungal metabolite, its presence is notably associated with certain metabolic disorders, such as galactokinase deficiency.<sup>[1][2][3]</sup> Recent studies have also highlighted its potential as an inhibitor of specific enzymes and its prospective antitumor properties, making it a molecule of interest for drug development professionals.<sup>[2][4]</sup> This technical guide provides a comprehensive overview of **D-Iditol**, encompassing its chemical and physical properties, biological roles, and relevant experimental protocols. It is intended to serve as a foundational resource for researchers and scientists engaged in the study and application of this compound.

## Chemical and Physical Properties

**D-Iditol** is a hexitol, a six-carbon sugar alcohol, and an enantiomer of L-Iditol.<sup>[1]</sup> Its structure and properties are summarized in the tables below.

### Table 1: General and Chemical Properties of D-Iditol

Property	Value	Reference
CAS Number	25878-23-3	[1][3][5][6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>	[4][5][6][7]
Molecular Weight	182.17 g/mol	[1][5][6][7]
Synonyms	(2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol, NSC 227898	[1][7][9]
SMILES	OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO	[5][7][9]
InChI Key	FBPFZTCFMRRESA-ZXXMMSQZSA-N	[7]

**Table 2: Physical Properties of D-Iditol**

Property	Value	Reference
Appearance	White to almost white powder or crystal	[1]
Melting Point	76 °C	[1]
Boiling Point	230 °C	[1]
Solubility	Soluble in water (5 mg/ml), PBS (pH 7.2) (5 mg/ml), DMSO (2 mg/ml), DMF (1 mg/ml). Insoluble in Ethanol.	[1][7]
Storage Temperature	-20°C	[1][7]

## Biological Role and Significance

**D-Iditol** is recognized as a fungal metabolite and has been identified as a product of certain yeast strains, such as *Rhodotorula rubra*.<sup>[2][4]</sup> Its accumulation in the body is a known biomarker for galactokinase deficiency, a genetic metabolic disorder.<sup>[1][2][3]</sup>

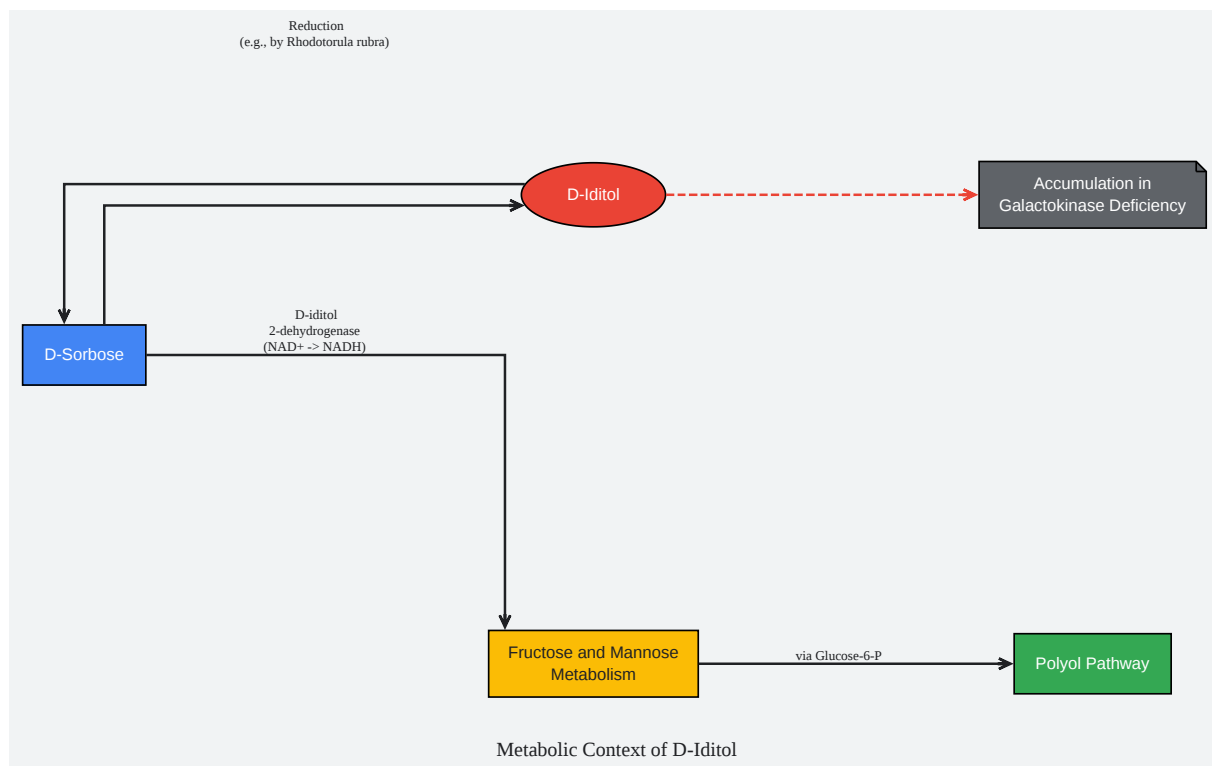
From a therapeutic perspective, **D-Iditol** has demonstrated inhibitory activity against glucosidase I at a concentration of approximately 1 mM, while not affecting glucosidase II.[7] This selective inhibition suggests its potential for development as a modulator of glycoprotein processing. Furthermore, preliminary research indicates that **D-Iditol** may possess antitumor activity, although the underlying mechanisms are still under investigation.[2][4]

## Metabolism of D-Iditol

**D-Iditol** participates in the broader metabolic network of fructose and mannose.[10] Its metabolism is primarily mediated by two key enzymes:

- **D-iditol 2-dehydrogenase** (EC 1.1.1.15): This enzyme catalyzes the oxidation of **D-Iditol** to D-sorbose, utilizing NAD<sup>+</sup> as a cofactor.[10]
- **L-iditol 2-dehydrogenase** (EC 1.1.1.14): This enzyme, also known as sorbitol dehydrogenase, is involved in the polyol pathway and can act on a range of sugar alcohols, including L-iditol and sorbitol.[11]

The interplay of these enzymes connects the metabolism of **D-Iditol** to central carbohydrate pathways.



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### Metabolic Context of **D-Iditol**

## Experimental Protocols

This section outlines representative experimental protocols for the production, analysis, and bioactivity assessment of **D-Iditol**. These are intended as a guide and may require optimization for specific laboratory conditions.

## Production of **D-Iditol** from D-Sorbose using *Rhodotorula rubra*

This protocol is based on the bioconversion method described for *Rhodotorula rubra* strain RY10.[12]

Objective: To produce **D-Iditol** from D-sorbose using whole-cell catalysis by *Rhodotorula rubra*.

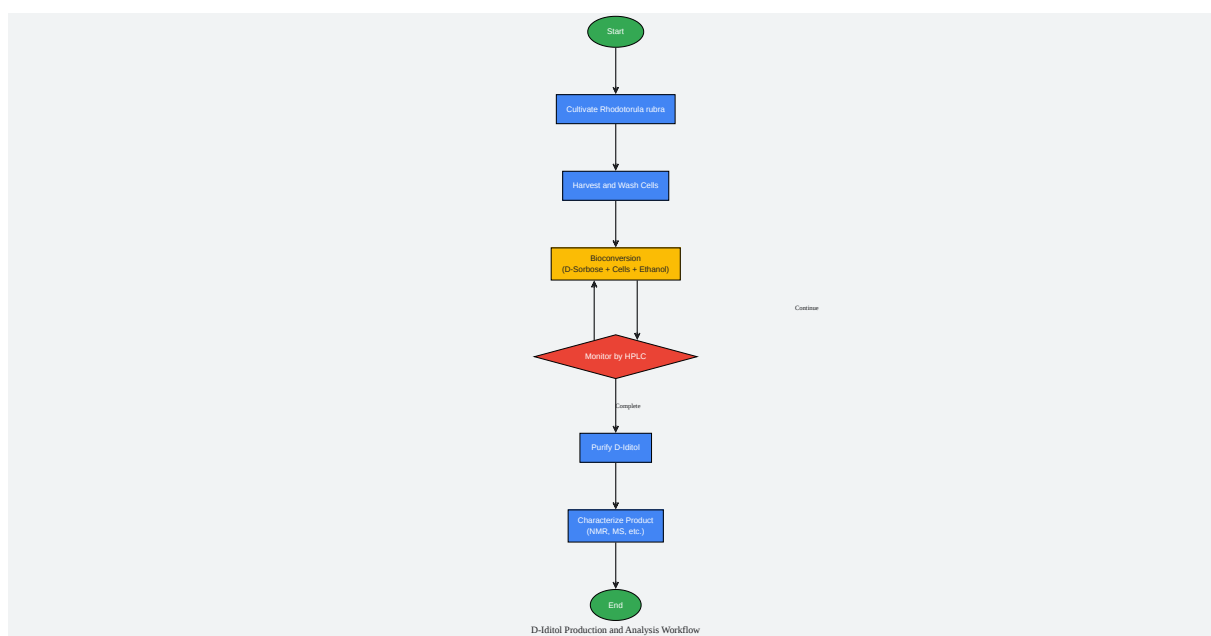
**Materials:**

- Rhodotorula rubra strain (e.g., RY10)
- Yeast extract peptone dextrose (YPD) medium
- D-fructose
- D-sorbose
- Ethanol
- Sterile water
- Shaking incubator
- Centrifuge
- HPLC system for analysis

**Procedure:**

- Cultivation of Rhodotorula rubra:
  - Inoculate a single colony of R. rubra into 50 mL of YPD medium in a 250 mL flask.
  - Incubate at 30°C with shaking at 200 rpm for 48 hours.
  - Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
  - Wash the cell pellet twice with sterile water.
- Bioconversion Reaction:
  - Resuspend the washed cells in a reaction mixture containing D-sorbose (e.g., 1-5% w/v) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
  - To enhance the conversion rate, add ethanol to the reaction mixture to a final concentration of 1.0% (v/v).

- Incubate the reaction mixture at 30°C with shaking.
- Maintain the ethanol concentration by adding it at 48-hour intervals.
- Monitoring and Product Isolation:
  - Monitor the conversion of D-sorbose to **D-Iditol** by taking samples at regular intervals and analyzing them by HPLC.
  - After the desired conversion is achieved (e.g., >80%), terminate the reaction by removing the cells by centrifugation.
  - The supernatant containing **D-Iditol** can be further purified using chromatographic techniques.



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## D-Iditol Production and Analysis Workflow

### $\alpha$ -Glucosidase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against  $\alpha$ -glucosidase.

Objective: To determine the inhibitory effect of **D-Iditol** on  $\alpha$ -glucosidase activity.

Materials:

- $\alpha$ -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG)
- **D-Iditol**
- Acarbose (positive control)
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (e.g., 1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of  $\alpha$ -glucosidase in phosphate buffer.
  - Prepare a stock solution of pNPG in phosphate buffer.
  - Prepare a stock solution of **D-Iditol** in a suitable solvent (e.g., water or DMSO) and create a series of dilutions.
  - Prepare a stock solution of acarbose for the positive control.

- Assay:
  - In a 96-well plate, add 20  $\mu$ L of different concentrations of **D-Iditol** solution to the respective wells.
  - Add 20  $\mu$ L of the  $\alpha$ -glucosidase solution to each well and incubate at 37°C for 5 minutes.
  - Initiate the reaction by adding 20  $\mu$ L of the pNPG solution to each well.
  - Incubate the plate at 37°C for 20 minutes.
  - Stop the reaction by adding 50  $\mu$ L of sodium carbonate solution to each well.
- Measurement and Analysis:
  - Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
  - Calculate the percentage of inhibition for each concentration of **D-Iditol** compared to a control without the inhibitor.
  - Determine the IC<sub>50</sub> value of **D-Iditol**, which is the concentration required to inhibit 50% of the enzyme activity.

## D-iditol 2-dehydrogenase Activity Assay

This is a representative spectrophotometric assay to measure the activity of **D-iditol** 2-dehydrogenase.

Objective: To quantify the enzymatic activity of **D-iditol** 2-dehydrogenase.

Materials:

- Purified **D-iditol** 2-dehydrogenase or cell lysate containing the enzyme
- **D-Iditol**
- Nicotinamide adenine dinucleotide (NAD<sup>+</sup>)



- Reaction buffer (e.g., Tris-HCl, pH 8.5)
- Spectrophotometer

#### Procedure:

- Reaction Mixture Preparation:
  - Prepare a reaction mixture in a cuvette containing the reaction buffer, a known concentration of **D-Iditol**, and  $\text{NAD}^+$ .
- Enzyme Addition and Measurement:
  - Initiate the reaction by adding a specific amount of the enzyme solution to the cuvette.
  - Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
  - Record the absorbance at regular time intervals (e.g., every 15 seconds) for a few minutes.
- Calculation of Enzyme Activity:
  - Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
  - Use the molar extinction coefficient of NADH at 340 nm ( $6220 \text{ M}^{-1}\text{cm}^{-1}$ ) to convert the rate of change in absorbance to the rate of NADH production.
  - Express the enzyme activity in units ( $\mu\text{mol}$  of NADH formed per minute) per milligram of protein.

## Analytical Characterization

The identity and purity of **D-Iditol** can be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum of **D-Iditol** in  $\text{D}_2\text{O}$  is expected to show a complex pattern of multiplets in the region of 3.5-4.0 ppm, corresponding to the methine and methylene protons of the sugar alcohol backbone.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms of the iditol backbone. The chemical shifts will be in the typical range for polyols.
- Mass Spectrometry (MS):
  - Mass spectrometry can be used to confirm the molecular weight of **D-Iditol** (182.17 g/mol). Techniques such as electrospray ionization (ESI) can be employed. Derivatization, for instance with trimethylsilyl (TMS) groups, is often used to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis.[\[13\]](#)

## Safety and Handling

**D-Iditol** should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[\[1\]](#) It is important to avoid the dispersion of dust and to wash hands thoroughly after handling.[\[1\]](#) **D-Iditol** is stable under normal conditions but should be stored in a cool, dark place, protected from moisture and incompatible materials such as oxidizing agents.[\[1\]](#)[\[6\]](#)

## Conclusion

**D-Iditol** is a polyol with significant potential in biochemical and pharmaceutical research. Its role in metabolic pathways, its specific enzyme inhibitory activity, and its suggested antitumor properties warrant further investigation. This technical guide provides a solid foundation of its chemical, physical, and biological characteristics, along with practical experimental frameworks, to aid researchers in their exploration of this promising molecule. As research progresses, a deeper understanding of **D-Iditol**'s mechanisms of action will undoubtedly unlock new avenues for its application in science and medicine.

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